molecular formula C23H17N3O5 B2422129 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 877656-75-2

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2422129
CAS RN: 877656-75-2
M. Wt: 415.405
InChI Key: BJNWMEOHHPPQJG-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H17N3O5 and its molecular weight is 415.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antinociceptive and Anti-Inflammatory Properties

Researchers have synthesized a series of thiazolopyrimidine derivatives, including compounds structurally related to the query compound, to explore their antinociceptive and anti-inflammatory activities. These compounds have demonstrated significant antinociceptive and anti-inflammatory effects in pharmacological screenings, indicating their potential for developing new therapeutic agents (Selvam, Karthik, Palanirajan, & Ali, 2012).

Anticancer Activity

Another study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity. The synthesized compounds exhibited potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as novel anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Ring Transformation Studies

Research into the ring transformation of 2(3H)-furanone derivatives into oxazinone and pyrimidinone heterocycles has provided valuable insights into novel synthetic pathways. These transformations are crucial for creating diverse heterocyclic compounds that could serve as precursors or active pharmaceutical ingredients (Hashem, Abou-Elmagd, El-ziaty, & Ramadan, 2017).

Classical and Nonclassical Antifolates

A study on classical and nonclassical antifolates incorporating the furo[2,3-d]pyrimidine ring system explored their synthesis and biological activities. These compounds were designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, with potential applications as antitumor agents. The research underscores the therapeutic potential of furo[2,3-d]pyrimidine derivatives in cancer treatment (Gangjee, Devraj, McGuire, Kisliuk, Queener, & Barrows, 1994).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with furan-2-carbaldehyde to form the intermediate Schiff base. The Schiff base is then cyclized with 2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine in the presence of acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "furan-2-carbaldehyde", "acetic anhydride", "2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with furan-2-carbaldehyde in ethanol to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with 2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidine in the presence of acetic anhydride at 80°C for 6 hours.", "Step 3: Purification of the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "Step 4: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] }

CAS RN

877656-75-2

Molecular Formula

C23H17N3O5

Molecular Weight

415.405

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H17N3O5/c27-19(24-13-16-9-6-12-30-16)14-25-20-17-10-4-5-11-18(17)31-21(20)22(28)26(23(25)29)15-7-2-1-3-8-15/h1-12H,13-14H2,(H,24,27)

InChI Key

BJNWMEOHHPPQJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5

solubility

not available

Origin of Product

United States

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